molecular formula C10H20O5 B12799704 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate CAS No. 70146-30-4

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate

Cat. No.: B12799704
CAS No.: 70146-30-4
M. Wt: 220.26 g/mol
InChI Key: VVSFUPBJVHRTPB-UHFFFAOYSA-N
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Description

Fatty acids-(C5-9), esters with pentaerythritol, are a group of chemical compounds formed by the esterification of pentaerythritol with fatty acids containing 5 to 9 carbon atoms. These esters are known for their stability, low volatility, and resistance to oxidation, making them valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fatty acids-(C5-9), esters with pentaerythritol, typically involves the esterification of pentaerythritol with the corresponding fatty acids. This process can be carried out using thermal esterification methods, where pentaerythritol is reacted with an excess of the fatty acid in the presence or absence of a solvent. The reaction is often facilitated by azeotropic distillation to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the esterification process is optimized for high yield and purity. Catalysts such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins are commonly used to accelerate the reaction. The reaction conditions typically involve temperatures ranging from 100°C to 110°C, and the process can achieve yields of up to 90% with high-purity products .

Chemical Reactions Analysis

Types of Reactions

Fatty acids-(C5-9), esters with pentaerythritol, primarily undergo esterification reactions. They can also participate in hydrolysis, where the ester bonds are broken down in the presence of water, and transesterification, where the ester group is exchanged with another alcohol .

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or toluenesulfonic acid, temperatures around 100°C to 110°C.

    Hydrolysis: Acidic or basic conditions, water as a reagent.

    Transesterification: Alcohols as reagents, acidic or basic catalysts.

Major Products

The major products of these reactions are the corresponding esters and alcohols. For example, esterification yields fatty acids-(C5-9), esters with pentaerythritol, while hydrolysis produces pentaerythritol and the corresponding fatty acids .

Mechanism of Action

The mechanism of action of fatty acids-(C5-9), esters with pentaerythritol, involves their interaction with biological membranes and enzymes. These esters can integrate into lipid bilayers, enhancing membrane fluidity and stability. They may also interact with esterases, enzymes that hydrolyze ester bonds, leading to the release of pentaerythritol and fatty acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fatty acids-(C5-9), esters with pentaerythritol, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes them particularly suitable for applications requiring both stability and compatibility with biological systems .

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSFUPBJVHRTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867609
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68424-30-6, 68987-95-1, 70146-30-4
Record name Carboxylic acids, C5-9, esters with pentaerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, C5-9, esters with pentaerythritol
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Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
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